molecular formula C15H20ClNO2 B14025223 (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B14025223
M. Wt: 281.78 g/mol
InChI Key: QWCUTNYAAKTLEG-SWYZXDRTSA-N
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Description

(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclohexane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can be achieved through several methods. One common approach involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alkane structures.

Scientific Research Applications

(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating pain and itch responses . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride lies in its specific stereochemistry and the presence of the benzyl group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

ethyl (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H19NO2.ClH/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-,15-;/m1./s1

InChI Key

QWCUTNYAAKTLEG-SWYZXDRTSA-N

Isomeric SMILES

CCOC(=O)[C@@]12C[C@@H]1CN(C2)CC3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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